Ethyl a-D-thioglucopyranoside
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Overview
Description
Ethyl a-D-thioglucopyranoside is a glycoside compound with the molecular formula C8H16O5S and a molecular weight of 224.27 g/mol . It is a derivative of glucopyranose where the oxygen atom in the glycosidic bond is replaced by a sulfur atom, making it a thioglycoside . This compound is known for its presence in sake, Japanese rice wine, and serves as a glycosyl donor in various biochemical applications .
Preparation Methods
Ethyl a-D-thioglucopyranoside is typically synthesized through chemical synthesis methods. One common approach involves the reaction of suitable substrates with thiophene and glucopyranoside ethyl compounds . The reaction conditions often include mild temperatures and the use of organotin dichloride as a catalyst . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Ethyl a-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can react with mild oxidants due to its weak reducing properties at the anomeric center.
Reduction: It can participate in reduction reactions, modifying its chemical structure.
Common reagents used in these reactions include organotin dichloride for catalysis and mild oxidants for oxidation reactions . Major products formed from these reactions include various glycosylated compounds and oligosaccharides with specific functions .
Scientific Research Applications
Ethyl a-D-thioglucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl a-D-thioglucopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers glycosyl groups to acceptor molecules . This process is crucial in the synthesis of glycosidic compounds and oligosaccharides, which have various biological and industrial applications . The molecular targets and pathways involved include enzyme-catalyzed reactions that facilitate the transfer of glycosyl groups .
Comparison with Similar Compounds
Ethyl a-D-thioglucopyranoside is unique due to its thioglycosidic bond, which provides greater chemical and enzymatic stability compared to traditional oxyglycosidic bonds . Similar compounds include:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenyl a-D-thioglucopyranoside: Contains a phenyl group, offering different chemical properties.
Benzyl a-D-thioglucopyranoside: Features a benzyl group, used in different glycosylation reactions.
These compounds share the thioglycosidic bond but differ in their substituent groups, affecting their reactivity and applications.
Properties
Molecular Formula |
C8H16O5S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8-/m1/s1 |
InChI Key |
CHAHFVCHPSPXOE-DWOUCZDBSA-N |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
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